(2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid
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Overview
Description
(2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid is a chiral amino acid derivative with a unique structure that includes both a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate using hydrobromic acid in acetic acid . The reaction conditions typically include cooling the reaction mixture in an ice-water bath and then allowing it to reach room temperature while stirring for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve the use of engineered bacteria containing specific enzymes, such as carbonyl reductase, to catalyze the asymmetric reduction of precursor compounds . This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate versatility.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, acetic acid, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with a hydroxide group would yield a hydroxy derivative, while oxidation of the hydroxyl group would produce a carbonyl compound.
Scientific Research Applications
(2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and chiral recognition.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which (2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-4-bromo-3-hydroxybutanoic acid
- (2R,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid
- (2R,3R)-2-Amino-4-bromo-3-hydroxybutanoic acid
Uniqueness
What sets (2S,3S)-2-Amino-4-bromo-3-hydroxybutanoic acid apart from its similar compounds is its specific stereochemistry, which can lead to different biological activities and reactivities. The (2S,3S) configuration may result in unique interactions with chiral environments, making it particularly valuable in the study of stereoselective processes and the development of chiral drugs .
Properties
Molecular Formula |
C4H8BrNO3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8BrNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 |
InChI Key |
ADSKOKVFXDFBJW-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)Br |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Br |
Origin of Product |
United States |
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